

# An In-depth Technical Guide to the Physicochemical Properties of Sulfamonomethoxine

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## Compound of Interest

Compound Name: Sulfamonomethoxine

Cat. No.: B1681783

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **sulfamonomethoxine**, a long-acting sulfonamide antibiotic. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, standardized experimental methodologies for their determination, and a visualization of its mechanism of action.

## Core Physicochemical Data

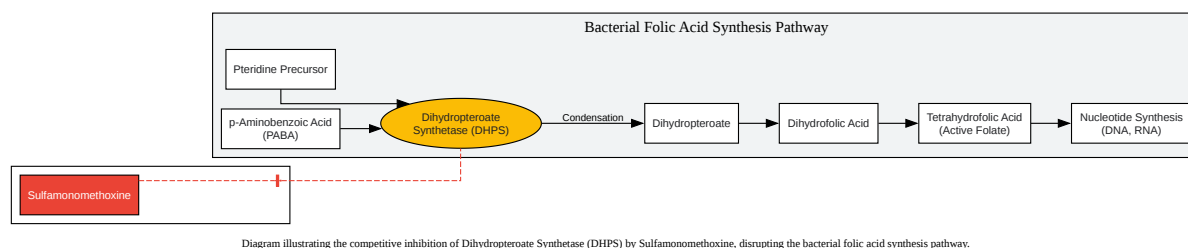
**Sulfamonomethoxine** (CAS No: 1220-83-3) is a synthetic antimicrobial agent belonging to the sulfonamide class.<sup>[1]</sup> Its fundamental properties are crucial for understanding its behavior in both in vitro and in vivo systems.

Table 1: Summary of Quantitative Physicochemical Properties of **Sulfamonomethoxine**

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>4</sub> O <sub>3</sub> S	[2][3][4]
Molecular Weight	280.3 g/mol	[2][3][4][5][6]
Appearance	White to off-white or pale yellow crystalline powder.[5][6][7][8]	[5][6][7][8]
Melting Point	201 - 206 °C	[2][4][6][8][9]
Boiling Point	513 °C	[2][4][6][9]
pKa	5.94 (Uncertain)	[2][7]
LogP (Octanol/Water)	0.8 (Computed)	[3]
Water Solubility	Slightly soluble; 10 mg/mL with warming.[2][6][7][8]	[2][6][7][8]
Solubility in Organic Solvents	Soluble in methanol (10 mg/mL), ethanol, and acetone. [2][6][8][10] Very slightly soluble in diethyl ether.[8]	[2][6][8][10]

## Mechanism of Action: Inhibition of Folic Acid Synthesis

**Sulfamonomethoxine** exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS).[1][2][6][11] This enzyme is critical in the bacterial pathway for de novo folic acid synthesis. By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), **sulfamonomethoxine** binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[1][11][12] The resulting depletion of folic acid inhibits the production of nucleotides necessary for DNA replication and cell division, thus arresting bacterial growth.[11][12] Mammalian cells are unaffected as they acquire folic acid from their diet and do not possess the DHPS pathway.[11]



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Caption: Mechanism of Action of **Sulfamonomethoxine**.

## Experimental Protocols for Physicochemical Characterization

The determination of key physicochemical parameters requires standardized experimental procedures to ensure data accuracy and reproducibility.

The solubility of **sulfamonomethoxine** has been experimentally measured using a laser dynamic method under atmospheric pressure.<sup>[10]</sup> A common alternative is the Shake-Flask Method, a gold standard for determining equilibrium solubility.<sup>[13]</sup>

### Protocol: Shake-Flask Method for Solubility

- Preparation: An excess amount of solid **sulfamonomethoxine** is added to a known volume of the solvent (e.g., purified water, ethanol, 1-octanol) in a sealed, inert container.<sup>[13][14]</sup>
- Equilibration: The mixture is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.<sup>[13]</sup>
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
- Quantification: The concentration of **sulfamonomethoxine** in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.<sup>[13]</sup>

- Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state and, consequently, the solubility and permeability of a drug. For sulfonamides like **sulfamonomethoxine**, pKa values have been determined using methods based on reversed-phase liquid chromatography (RP-LC).[\[15\]](#)[\[16\]](#)[\[17\]](#)

#### Protocol: pKa Determination by RP-LC

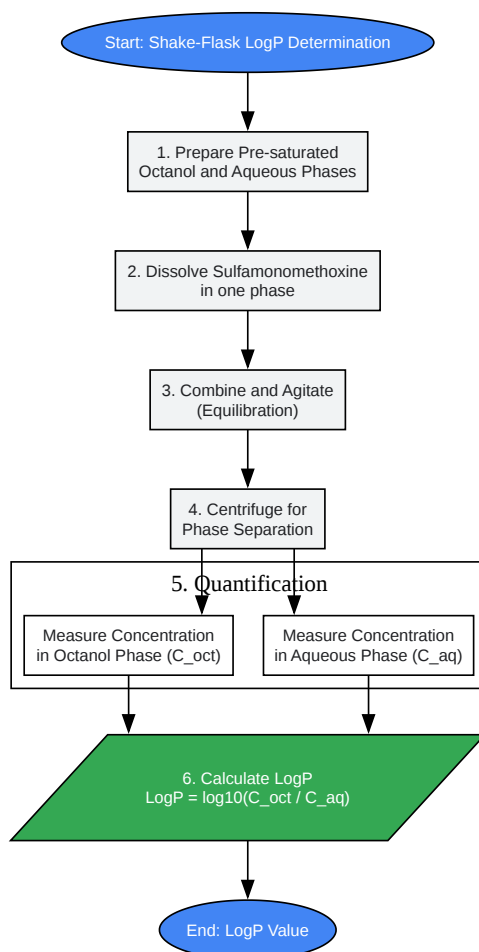
- Mobile Phase Preparation: A series of mobile phases consisting of an organic modifier (e.g., acetonitrile) and aqueous buffers are prepared across a range of pH values.[\[15\]](#)[\[16\]](#)
- Chromatographic Analysis: A solution of **sulfamonomethoxine** is injected into the LC system for each mobile phase pH. The retention time ( $t_r$ ) is recorded.
- Data Plotting: The retention factor ( $k$ ) is calculated for each pH and plotted against the mobile phase pH. The resulting plot is typically sigmoidal for an ionizable compound.[\[16\]](#)
- pKa Calculation: The pKa corresponds to the pH at the inflection point of the sigmoidal curve. This value can be determined by fitting the data to a suitable nonlinear regression model.[\[16\]](#) Alternatively, methods using photodiode array detection (PDA) can analyze absorbance spectra at the chromatographic peak maximum as a function of pH to determine the pKa.[\[15\]](#)[\[17\]](#)

The LogP value is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. While a computed value is available, experimental determination provides a more accurate measure.[\[3\]](#) The Shake-Flask Method is the traditional and most direct approach.[\[13\]](#)[\[14\]](#)

#### Protocol: Shake-Flask Method for LogP

- Phase Preparation: Equal volumes of 1-octanol and an aqueous buffer (typically pH 7.4 to assess physiological lipophilicity) are pre-saturated with each other by vigorous mixing, followed by separation.[\[18\]](#)

- Partitioning: A known amount of **sulfamonomethoxine** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase.
- Equilibration: The biphasic system is agitated for a set period to allow the compound to partition between the octanol and aqueous layers until equilibrium is achieved.[\[13\]](#)
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two immiscible layers.
- Quantification: The concentration of **sulfamonomethoxine** in both the 1-octanol and the aqueous phase is measured accurately using a suitable analytical method like HPLC.[\[18\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.[\[18\]](#)



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Caption: Experimental workflow for LogP determination.

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